1-Heptyl-2-hexyl-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptyl-2-hexyl-4-methylbenzene is an organic compound with the molecular formula C20H34 It is a derivative of benzene, characterized by the presence of heptyl, hexyl, and methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-heptyl-2-hexyl-4-methylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired substitution on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1-Heptyl-2-hexyl-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to yield alkanes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperatures.
Substitution: AlCl3, FeCl3, anhydrous conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
1-Heptyl-2-hexyl-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkyl substitution on benzene ring reactivity and stability.
Biology: Investigated for its potential interactions with biological membranes and proteins due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its lipophilic properties to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the synthesis of specialty chemicals, lubricants, and surfactants .
Mechanism of Action
The mechanism of action of 1-heptyl-2-hexyl-4-methylbenzene in chemical reactions involves the interaction of its alkyl groups with electrophiles or nucleophiles. The presence of electron-donating alkyl groups on the benzene ring increases its reactivity towards electrophilic aromatic substitution. The molecular targets and pathways involved include the formation of carbocation intermediates and subsequent stabilization through resonance effects .
Comparison with Similar Compounds
- 1-Heptyl-4-methylbenzene
- 1-Hexyl-2-methylbenzene
- 1-Octyl-3-methylbenzene
Comparison: 1-Heptyl-2-hexyl-4-methylbenzene is unique due to the presence of both heptyl and hexyl groups, which provide a distinct steric and electronic environment compared to other similar compounds.
Properties
CAS No. |
917774-37-9 |
---|---|
Molecular Formula |
C20H34 |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
1-heptyl-2-hexyl-4-methylbenzene |
InChI |
InChI=1S/C20H34/c1-4-6-8-10-12-13-19-16-15-18(3)17-20(19)14-11-9-7-5-2/h15-17H,4-14H2,1-3H3 |
InChI Key |
QAXFHQDJDPKPOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C=C(C=C1)C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.